N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide
Description
N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorinated indazole moiety and a nitrobenzenesulfonamide group, which contribute to its distinct chemical behavior and reactivity.
Properties
IUPAC Name |
N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O4S/c14-8-4-3-5-9-12(8)13(16-15-9)17-23(21,22)11-7-2-1-6-10(11)18(19)20/h1-7H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXDJBRQHJWOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=NNC3=C2C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted nitrobenzenes.
Fluorination: Introduction of the fluorine atom at the 4-position of the indazole ring can be achieved using electrophilic fluorination reagents.
Sulfonamide Formation: The final step involves the reaction of the fluorinated indazole with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated indazole moiety can enhance binding affinity to specific proteins, while the nitrobenzenesulfonamide group can participate in various biochemical reactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-2H-indazol-3-yl)-4-(1H-pyrazol-1-yl)butanamide
- N-(3-bromophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
Uniqueness
N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide is unique due to the presence of both a fluorinated indazole and a nitrobenzenesulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
